3-Chloro-N-methyl-2-nitroaniline
Description
3-Chloro-N-methyl-2-nitroaniline is a substituted aromatic amine with the molecular formula C₇H₆ClN₂O₂ and a molecular weight of 185.59 g/mol (calculated by adding a methyl group to the amine in 3-Chloro-2-nitroaniline, which has a molecular weight of 172.57 g/mol ). The compound features a nitro group (-NO₂) at the 2-position, a chlorine atom at the 3-position, and an N-methyl substituent (-NHCH₃) on the aromatic ring. This structural configuration imparts unique electronic and steric properties, influencing its reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXPFROSLWNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507109 | |
| Record name | 3-Chloro-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-57-9 | |
| Record name | 3-Chloro-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the amino group.
Methylation: The nitroaniline derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the methyl group on the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-Chloro-N-methyl-2-nitroaniline can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases, with nucleophiles such as amines or thiols.
Major Products:
Reduction: 3-Chloro-N-methyl-2-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-N-methyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-2-nitroaniline depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, although detailed studies are required to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Physicochemical Properties
- Reactivity: Nitro groups (-NO₂) are electron-withdrawing, directing electrophilic substitution to meta/para positions. The N-methyl group in this compound may reduce hydrogen-bonding capacity compared to non-methylated analogs, altering solubility .
- Toxicity: Chloronitroanilines (e.g., 2-Chloro-4-nitroaniline) exhibit concentration-dependent hepatotoxicity, depleting glutathione (GSH) and damaging cellular membranes .
Research Findings
- Synthetic Applications : Nitroanilines are precursors for nitrosoanilines via reduction (e.g., describes synthesis of nitroso derivatives for coordination chemistry) .
- Biological Effects : Substituent positions critically influence toxicity. For example, 2-Chloro-4-nitroaniline (2C4NA) causes greater GSH depletion and hepatocellular damage than its positional isomer 4-Chloro-2-nitroaniline (4C2NA) . This suggests that the 3-chloro-2-nitro configuration in this compound may similarly dictate its biological interactions.
Industrial and Pharmaceutical Relevance
- 3-Chloro-2-nitroaniline is listed in chemical catalogs as a specialty intermediate , implying its N-methyl derivative could serve similar roles in agrochemical or drug synthesis.
- N-Methyl-4-nitroaniline (MP: 152–154°C) is used in dye manufacturing, highlighting the role of N-alkylation in modifying application-specific properties .
Biological Activity
3-Chloro-N-methyl-2-nitroaniline (C7H7ClN2O2) is an organic compound that belongs to the nitroaniline class, characterized by its chlorine and nitro substituents on the aniline ring. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H7ClN2O2
- Molecular Weight : 186.6 g/mol
- Chemical Structure : Contains a chloro group at the 3-position, a nitro group at the 2-position, and a methyl group attached to the nitrogen atom.
This compound exhibits biological activity primarily through its interaction with various enzymes and proteins in biological systems. The mechanisms include:
- Enzyme Interaction : Nitroanilines are known to undergo nitration and reduction reactions, which can lead to the formation of reactive intermediates that may interact with cellular targets.
- Biochemical Pathways : It is involved in biochemical pathways such as nitration and reduction, potentially affecting various cellular processes.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, it is known to be absorbed through various routes, leading to systemic effects. The compound's lipophilicity and molecular structure suggest that it may cross biological membranes effectively.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : In a study assessing its antibacterial effects, it was found that this compound showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For example, it displayed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating effective concentration levels .
Cytotoxicity Studies
Cytotoxicity assessments indicate that while this compound can inhibit certain cancer cell lines, it also poses risks for human cell lines. For example:
- In vitro studies indicated acceptable cytotoxicity levels against HepG2 cells (human hepatocellular carcinoma), with a reported inhibition rate at specific concentrations .
Study on Antifungal Activity
A synthesis evaluation involving N-methyl-2-nitroaniline derivatives demonstrated antifungal properties against Candida albicans. The study highlighted that modifications in the aniline structure could enhance antifungal activity, suggesting potential applications in antifungal therapies .
Environmental Impact Studies
Research has also focused on the environmental toxicity of this compound. It has been classified as toxic to aquatic organisms and poses risks for long-term ecological effects. This classification underscores the need for careful handling and assessment during usage in industrial applications .
Data Tables
| Biological Activity | MIC (μg/mL) | Target Organism |
|---|---|---|
| Antibacterial Activity | 64 | E. coli |
| Antibacterial Activity | 16 | Staphylococcus aureus |
| Cytotoxicity (HepG2) | IC50 = 0.98 μM | Human Hepatocellular Carcinoma |
Q & A
Q. What are the recommended methods for synthesizing 3-Chloro-N-methyl-2-nitroaniline, and how can reaction conditions be optimized?
A common approach involves the reduction of nitro groups or substitution reactions using intermediates like 6-chloro-2-nitrotoluene. For example, sodium polysulfide and ammonium bromide can catalyze the conversion of 6-chloro-2-nitrotoluene to 3-chloro-2-methylaniline under controlled temperatures (~30°C) . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to track intermediate formation and adjust stoichiometry, temperature, or catalyst loading.
Q. How can the purity of this compound be assessed, and what analytical standards are applicable?
Purity analysis typically employs chromatographic techniques (e.g., GC-MS, HPLC) with reference standards such as 4-nitroaniline or 3-nitroaniline-d4 for calibration . Mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical for structural confirmation, with HRMS resolving isotopic patterns to verify molecular formulas (e.g., C₇H₈ClN for 3-chloro-2-methylaniline) .
Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound?
Reported melting points for structurally similar compounds (e.g., 3-chloro-2-hydroxy-5-nitroaniline) are ~158°C, while solubility varies with polarity; nitroanilines are sparingly soluble in water but dissolve in oxygenated solvents like THF or dichloromethane . Thermogravimetric analysis (TGA) can further characterize thermal stability .
Advanced Research Questions
Q. How do substituent positions (chloro, nitro, methyl) influence the reactivity of this compound in nucleophilic aromatic substitution?
The electron-withdrawing nitro group meta to the chloro substituent enhances electrophilicity at the ortho and para positions. Experimental studies on nitrosoaniline derivatives (e.g., 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) demonstrate that steric hindrance from the methyl group and solvent polarity significantly affect reaction rates and regioselectivity . DFT calculations can model charge distribution to predict reactive sites.
Q. What strategies mitigate decomposition or side reactions during storage or experimental use of this compound?
Degradation pathways (e.g., hydrolysis or oxidation) are minimized by storing the compound in anhydrous, oxygen-free environments at low temperatures (-20°C). Stabilizers like THF or CPME (cyclopentyl methyl ether) can suppress radical formation . Accelerated stability studies under varying pH and temperature conditions are recommended to establish shelf-life protocols.
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound derivatives?
Deuterated standards (e.g., 3-nitroaniline-2,4,5,6-d4) enable precise tracking of reaction intermediates via mass spectrometry. For instance, kinetic isotope effects (KIEs) observed in nitro group reduction or methyl migration can elucidate rate-determining steps . Synthetic routes for deuterated analogs often involve H/D exchange catalyzed by Pd/C or Rh complexes in deuterated solvents.
Q. What are the challenges in characterizing byproducts from reactions involving this compound, and how can they be addressed?
Byproducts like chlorinated dimers or nitroso derivatives require advanced separation techniques (e.g., preparative HPLC with C18 columns) and multi-modal spectroscopy (FTIR, UV-Vis). For example, 2-chloro-6-nitro-3-phenoxyaniline, a potential side product, can be identified via its distinct NMR shifts (δ 7.2–7.8 ppm for aromatic protons) and HRMS fragmentation patterns .
Methodological Considerations
- Data Contradictions : Discrepancies in reported melting points or spectral data (e.g., NMR shifts) may arise from impurities or polymorphic forms. Cross-validation using multiple techniques (XRD for crystallinity, DSC for phase transitions) is advised .
- Experimental Design : For kinetic studies, use in situ monitoring (e.g., Raman spectroscopy) to capture transient intermediates. Statistical tools like Design of Experiments (DoE) optimize reaction parameters (temperature, pH) while minimizing resource use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
